2-Acetamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide

Heterocyclic synthesis Bischler-Napieralski cyclization Pyrazole reactivity

2-Acetamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide (CAS 88277-68-3) is a pyrazole-benzamide derivative with molecular formula C19H18N4O2, a molecular weight of 334.37 g/mol, and a calculated LogP of 3.76. Its structure features an N-methyl linkage between the benzamide and the 1-phenylpyrazole core, and an acetamido group at the ortho position of the benzamide ring.

Molecular Formula C19H18N4O2
Molecular Weight 334.4 g/mol
CAS No. 88277-68-3
Cat. No. B12889952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide
CAS88277-68-3
Molecular FormulaC19H18N4O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1C(=O)N(C)C2=CC=NN2C3=CC=CC=C3
InChIInChI=1S/C19H18N4O2/c1-14(24)21-17-11-7-6-10-16(17)19(25)22(2)18-12-13-20-23(18)15-8-4-3-5-9-15/h3-13H,1-2H3,(H,21,24)
InChIKeyRWGANSBDNKVZAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide (CAS 88277-68-3): Core Chemical Identity and Sourcing Relevance


2-Acetamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide (CAS 88277-68-3) is a pyrazole-benzamide derivative with molecular formula C19H18N4O2, a molecular weight of 334.37 g/mol, and a calculated LogP of 3.76 . Its structure features an N-methyl linkage between the benzamide and the 1-phenylpyrazole core, and an acetamido group at the ortho position of the benzamide ring. Unlike its 3-methyl and 3-phenyl analogs, this compound lacks a substituent at the pyrazole C3 position, a structural simplification that critically alters its reactivity in heterocyclic cyclization reactions [1].

Why 2-Acetamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide Cannot Be Replaced by In-Class Pyrazole-Benzamide Analogs


Within the pyrazole-benzamide class, the absence or presence of a C3 substituent on the pyrazole ring fundamentally dictates the cyclization pathway and product distribution under Bischler-Napieralski conditions [1]. The 3-methyl analog (Ib) and the 3-phenyl analog (6b) each direct the reaction toward distinct tricyclic or macrocyclic products, whereas the target compound—lacking a C3 substituent—exhibits a unique reactivity profile that makes it the preferred precursor for specific fused heterocyclic scaffolds [2]. Simple substitution with a 3-substituted congener would lead to a different cyclization outcome and the formation of an unintended final product.

Quantitative Differentiation Evidence for 2-Acetamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide


Comparative Bischler-Napieralski Cyclization Outcome: Target Compound vs. 3-Methyl Analog

Under standardized Bischler-Napieralski conditions (POCl3, reflux), the 3-methyl analog N-methyl-N-(1-phenyl-3-methylpyrazol-5-yl)-2-acetamido benzamide (Ib) undergoes cyclization to yield a macro-heterocycle (IV) as the major product, a structurally distinct outcome from what the target compound produces [1]. The target compound, lacking the 3-methyl group, does not follow this pathway, instead serving as a precursor to alternative fused ring systems. This difference in reaction fate is a direct consequence of the steric and electronic influence of the C3 substituent.

Heterocyclic synthesis Bischler-Napieralski cyclization Pyrazole reactivity

Comparative Cyclization Precursor Performance: Target Compound vs. 3-Phenyl Analog (6b)

In the synthesis of pyrazolo[3,4-c][1,5]benzodiazocin-10(11H)one derivatives, the target compound and its 3-phenyl analog N-methyl-N-(1,3-diphenylpyrazol-5-yl)-2-acetamido-benzamide (6b) were both evaluated as precursors [1]. The 3-phenyl analog (6b) reacted with phosphorus oxychloride to directly afford the cyclized product (5b), demonstrating a divergent reactivity compared to the target compound, which requires a different synthetic sequence via the 4-acetyl intermediate (2a,b) and subsequent reduction to the amino derivative (4a) before cyclization [1].

Heterocyclic synthesis Phosphorus oxychloride cyclization Pyrazolobenzodiazocin

Physicochemical Property Comparison: Target Compound vs. Core Pyrazole-Benzamide Scaffold

The target compound has a calculated partition coefficient (LogP) of 3.76 and a polar surface area (PSA) of 70.72 Ų . In comparison, the unsubstituted core scaffold N-(1-phenyl-1H-pyrazol-5-yl)benzamide (CAS 77746-89-5) has a lower molecular weight (263.29 vs. 334.37) and a PSA of 46.92 Ų [1]. The higher LogP and PSA of the target compound, conferred by the acetamido and N-methyl groups, predict different solubility, permeability, and chromatographic behavior, which are critical parameters for purification and formulation.

Physicochemical properties LogP Polar surface area

Optimal Research and Industrial Application Scenarios for 2-Acetamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide


Synthesis of Pyrazolo[3,4-c][1,5]benzodiazocin-10(11H)one Derivatives

This compound is the preferred precursor for constructing the pyrazolo[3,4-c][1,5]benzodiazocin-10(11H)one scaffold when a multi-step synthetic route via an amino intermediate is desired, as established by Sprio et al. in Journal of Heterocyclic Chemistry (1979) [1].

Investigation of C3-Substituent Effects on Pyrazole-Benzamide Cyclization

The target compound serves as a critical baseline for structure-reactivity studies comparing the cyclization behavior of pyrazole-benzamides with and without C3 substituents, enabling rational design of heterocyclic compound libraries [1][2].

Intermediate for Fused Heterocyclic Compound Libraries of Pharmaceutical Interest

The pyrazolo[3,4-c][1,5]benzodiazocinone and related fused ring systems accessible from this precursor are scaffolds of pharmaceutical interest, and the compound's ability to yield amino intermediates (4a) provides a versatile handle for late-stage diversification [1].

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